5-(3,5-Dibromophenyl)-2,2'-bithiophene
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Overview
Description
5-(3,5-Dibromophenyl)-2,2’-bithiophene is an organic compound that belongs to the class of bithiophenes It is characterized by the presence of two thiophene rings connected by a phenyl ring substituted with two bromine atoms at the 3 and 5 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,5-Dibromophenyl)-2,2’-bithiophene typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. The general reaction conditions include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures (80-100°C).
Industrial Production Methods
Industrial production of 5-(3,5-Dibromophenyl)-2,2’-bithiophene follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The scalability of the Suzuki-Miyaura coupling reaction makes it suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
5-(3,5-Dibromophenyl)-2,2’-bithiophene undergoes various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: The bromine atoms can be reduced to form the corresponding phenyl-bithiophene.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Phenyl-bithiophene.
Substitution: Various substituted bithiophenes depending on the nucleophile used.
Scientific Research Applications
5-(3,5-Dibromophenyl)-2,2’-bithiophene has several scientific research applications:
Materials Science: It is used in the development of organic semiconductors and conductive polymers.
Medicinal Chemistry: The compound is investigated for its potential anti-cancer properties due to its ability to interact with biological targets.
Biological Research: It is used as a probe to study the interactions between small molecules and biological macromolecules.
Industrial Applications: The compound is used in the synthesis of advanced materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 5-(3,5-Dibromophenyl)-2,2’-bithiophene involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms and thiophene rings play a crucial role in its binding affinity and specificity. The compound can inhibit the activity of certain enzymes by binding to their active sites, leading to a cascade of biochemical events that result in the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
- 3,5-Dibromophenyl-functionalized imidazolium salts
- (3,5-Dibromophenyl)triphenylsilane
Comparison
5-(3,5-Dibromophenyl)-2,2’-bithiophene is unique due to its bithiophene structure, which imparts specific electronic properties that are advantageous in materials science. In contrast, 3,5-Dibromophenyl-functionalized imidazolium salts are more commonly used in supramolecular chemistry and as catalysts. (3,5-Dibromophenyl)triphenylsilane is primarily used in the synthesis of organosilicon compounds and has different reactivity compared to bithiophenes.
Biological Activity
5-(3,5-Dibromophenyl)-2,2'-bithiophene is an organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, including antimicrobial and anticancer activities, as well as its mechanisms of action, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound features a bithiophene backbone with a dibromophenyl substituent. The presence of bromine atoms enhances the compound's electron-withdrawing properties, which may contribute to its biological activity.
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of compounds related to this compound.
Case Study: Antimicrobial Evaluation
A study evaluated various derivatives of dibromophenyl compounds for their antibacterial activity against common pathogens. The results indicated that compounds with dibromophenyl groups exhibited significant antibacterial activity:
Compound Name | MIC (μg/mL) | Target Bacteria |
---|---|---|
This compound | 1-4 | Bacillus subtilis, Staphylococcus aureus |
2-(3',5'-dibromo-2'-methoxyphenoxy)-3,5-dibromophenol | 1-8 | Campylobacter jejuni, Pseudomonas aeruginosa |
The minimal inhibitory concentration (MIC) values demonstrate that these compounds are effective against a range of bacteria, making them potential candidates for developing new antibacterial agents .
Anticancer Activity
In addition to its antimicrobial properties, this compound has been studied for its anticancer effects. Preliminary investigations suggest that this compound may induce apoptosis in cancer cells through specific molecular interactions.
Research indicates that the compound may interact with critical cellular pathways involved in cancer progression. For instance:
- Caspase Activation : The compound has been shown to activate caspase pathways leading to programmed cell death in various cancer cell lines.
- Target Receptors : Molecular docking studies suggest that this compound binds to specific receptors involved in tumor growth and metastasis.
Comparative Analysis with Other Compounds
To contextualize the biological activity of this compound, a comparison with similar compounds was performed:
Compound Name | Antimicrobial Activity (MIC) | Anticancer Activity |
---|---|---|
This compound | 1-4 μg/mL | Induces apoptosis |
1-(3,5-Dibromophenyl)-2,2',4'-trifluorobenzene | 4-8 μg/mL | Moderate |
1-(4-Bromophenyl)-2,2',4'-trifluorobenzene | 8-16 μg/mL | Low |
This table highlights the superior antimicrobial activity of this compound compared to other structurally similar compounds .
Properties
CAS No. |
651329-37-2 |
---|---|
Molecular Formula |
C14H8Br2S2 |
Molecular Weight |
400.2 g/mol |
IUPAC Name |
2-(3,5-dibromophenyl)-5-thiophen-2-ylthiophene |
InChI |
InChI=1S/C14H8Br2S2/c15-10-6-9(7-11(16)8-10)12-3-4-14(18-12)13-2-1-5-17-13/h1-8H |
InChI Key |
BJRLIJAXUVPMJP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C2=CC=C(S2)C3=CC(=CC(=C3)Br)Br |
Origin of Product |
United States |
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